2-Ethylhexyl 3,5,5-trimethylhexanoate
Overview
Description
2-Ethylhexyl 3,5,5-trimethylhexanoate is an organic compound with the chemical formula C17H34O2This compound is a colorless liquid that is insoluble in water but soluble in most organic solvents . It is widely used in various industrial applications due to its unique properties.
Mechanism of Action
Target of Action
2-Ethylhexyl 3,5,5-trimethylhexanoate is an organic compound . It is primarily used as a solvent in industrial applications . It also serves as a thickening agent, stabilizer, lubricant, and solubilizing agent in coatings and inks . In the context of pesticides, it acts as an auxiliary active ingredient .
Mode of Action
The compound interacts with its targets by dissolving the raw materials or reactants in industrial processes . In coatings and inks, it enhances the consistency, stability, lubrication, and solubility of the products .
Pharmacokinetics
Its lipophilicity and drug-likeness are mentioned , which could influence its bioavailability and pharmacokinetics.
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on its role as a solvent and auxiliary active ingredient. It can influence the properties and effectiveness of the products or processes in which it is used .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it is a flammable liquid and should be kept away from heat and fire sources . It can cause irritation to the skin, eyes, and respiratory system, so direct contact should be avoided . Its interaction with strong oxidizing agents can lead to combustion . Therefore, safe handling and storage conditions are crucial for its effective and safe use .
Biochemical Analysis
Biochemical Properties
2-Ethylhexyl 3,5,5-trimethylhexanoate plays a role in biochemical reactions primarily as a solvent and stabilizer. It interacts with various enzymes, proteins, and other biomolecules by enhancing their solubility and stability in organic solvents. This interaction is crucial for biochemical assays and reactions that require non-aqueous environments. The compound’s ability to dissolve hydrophobic molecules makes it valuable in studying lipid-protein interactions and enzyme activities in organic phases .
Cellular Effects
This compound affects various types of cells and cellular processes by altering cell membrane properties and influencing cell signaling pathways. It can modulate gene expression and cellular metabolism by interacting with lipid membranes and affecting membrane-bound receptors and enzymes. This compound has been shown to impact cell proliferation, differentiation, and apoptosis by modulating the activity of key signaling molecules and transcription factors .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with lipid membranes and hydrophobic regions of proteins. It can inhibit or activate enzymes by altering their conformation and stability in organic solvents. The compound also affects gene expression by modulating the activity of transcription factors and other regulatory proteins. These molecular interactions are essential for understanding the compound’s role in biochemical and cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time due to its stability and degradation properties. The compound is relatively stable under standard storage conditions but can degrade over time when exposed to heat, light, or reactive chemicals. Long-term exposure to the compound in in vitro or in vivo studies has shown that it can have lasting effects on cellular function, including changes in cell viability, proliferation, and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may enhance cellular functions by stabilizing cell membranes and proteins. At high doses, it can exhibit toxic or adverse effects, including cell death, tissue damage, and disruption of metabolic processes. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical or cellular response without causing toxicity .
Metabolic Pathways
This compound is involved in metabolic pathways that include its interaction with enzymes and cofactors responsible for lipid metabolism. The compound can affect metabolic flux and metabolite levels by modulating the activity of key enzymes in lipid biosynthesis and degradation. Understanding these metabolic pathways is crucial for elucidating the compound’s role in cellular metabolism and its potential therapeutic applications .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with lipid membranes and binding proteins. The compound’s hydrophobic nature allows it to accumulate in lipid-rich regions, such as cell membranes and lipid droplets. Transporters and binding proteins facilitate its movement across cellular compartments, influencing its localization and accumulation within specific tissues .
Subcellular Localization
This compound is localized in subcellular compartments, including the endoplasmic reticulum, Golgi apparatus, and lipid droplets. Its activity and function are influenced by targeting signals and post-translational modifications that direct it to specific organelles. The compound’s localization within these compartments is essential for its role in lipid metabolism and cellular signaling .
Preparation Methods
2-Ethylhexyl 3,5,5-trimethylhexanoate is typically synthesized through the esterification of 3,5,5-trimethylhexanoic acid with 2-ethylhexanol. The reaction is usually carried out in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions . The general reaction scheme is as follows:
3,5,5-trimethylhexanoic acid+2-ethylhexanolH2SO42-ethylhexyl 3,5,5-trimethylhexanoate+H2O
Chemical Reactions Analysis
2-Ethylhexyl 3,5,5-trimethylhexanoate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, it can be hydrolyzed back to 3,5,5-trimethylhexanoic acid and 2-ethylhexanol.
Oxidation: It can be oxidized under strong oxidative conditions to produce corresponding carboxylic acids and alcohols.
Reduction: Reduction reactions can convert it into different alcohol derivatives.
Common reagents used in these reactions include sulfuric acid for hydrolysis and strong oxidizing agents like potassium permanganate for oxidation .
Scientific Research Applications
2-Ethylhexyl 3,5,5-trimethylhexanoate has several applications in scientific research and industry:
Chemistry: It is used as a solvent and plasticizer in various chemical processes.
Biology: It serves as an emulsifying and dispersing agent in biological studies.
Medicine: It is utilized in the formulation of certain pharmaceuticals and cosmetic products.
Industry: It is employed in the production of coatings, inks, and lubricants due to its excellent solubility and stability properties
Comparison with Similar Compounds
2-Ethylhexyl 3,5,5-trimethylhexanoate can be compared with other similar esters, such as:
2-Ethylhexyl acetate: Another ester used as a solvent and plasticizer, but with different solubility and volatility properties.
2-Ethylhexyl palmitate: Used in cosmetics and personal care products, known for its emollient properties.
2-Ethylhexyl stearate: Similar to 2-ethylhexyl palmitate but with a longer carbon chain, providing different physical properties
These compounds share similar uses but differ in their chemical structures and specific applications, highlighting the unique properties of this compound.
Properties
IUPAC Name |
2-ethylhexyl 3,5,5-trimethylhexanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H34O2/c1-7-9-10-15(8-2)13-19-16(18)11-14(3)12-17(4,5)6/h14-15H,7-13H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCVHZNSIAYNAGX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)COC(=O)CC(C)CC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H34O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60867974 | |
Record name | 3,5,5-Trimethylhexanoic acid, 2-ethylhexyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60867974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | Hexanoic acid, 3,5,5-trimethyl-, 2-ethylhexyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
70969-70-9, 71566-49-9 | |
Record name | 2-Ethylhexyl 3,5,5-trimethylhexanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=70969-70-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hexanoic acid, 3,5,5-trimethyl-, 2-ethylhexyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070969709 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Ethylhexyl isononanoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071566499 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hexanoic acid, 3,5,5-trimethyl-, 2-ethylhexyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 3,5,5-Trimethylhexanoic acid, 2-ethylhexyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60867974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-ethylhexyl 3,5,5-trimethylhexanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.227 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ETHYLHEXYL ISONONANOATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I6KB4GE3K4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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